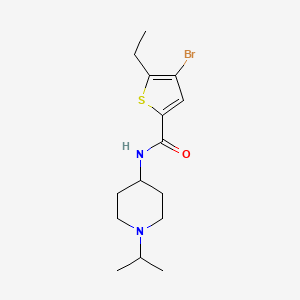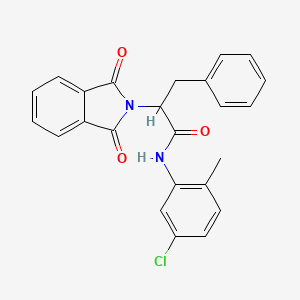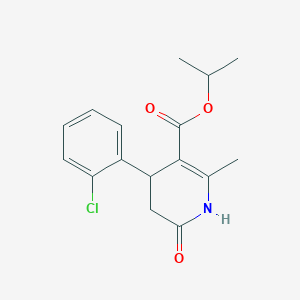![molecular formula C13H17N3O3 B5118021 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione, also known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinediones, which are known for their diverse biological activities. DMAPA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mechanism of Action
The mechanism of action of 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for use in cancer therapy.
Biochemical and Physiological Effects:
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation, including DNA topoisomerase II and protein kinase C. 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has also been shown to induce apoptosis in cancer cells, making it a promising candidate for use in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione in lab experiments is its ability to exhibit a range of biological activities, making it a versatile tool for use in various research studies. However, one of the limitations of using 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research on 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione. One area of interest is its potential use in cancer therapy, where it has shown promising results in inducing apoptosis in cancer cells. Another area of interest is its potential use in the treatment of viral infections, where it has shown antiviral activity against a range of viruses. Additionally, further research is needed to fully understand the mechanism of action of 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione and its potential applications in various fields of research.
Synthesis Methods
The synthesis of 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione involves the reaction of 4-methoxyaniline with dimethylmalonate in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized to yield high purity 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione with excellent yields and reproducibility.
Scientific Research Applications
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects. 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and viral infections.
properties
IUPAC Name |
1-(dimethylamino)-3-(4-methoxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-15(2)16-12(17)8-11(13(16)18)14-9-4-6-10(19-3)7-5-9/h4-7,11,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBREXYCKSLGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-3-(4-methoxyanilino)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)

![2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5117953.png)
![2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5117959.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-3-methylpiperidine](/img/structure/B5117960.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)

![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)



![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)
![1-(4-methoxyphenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118035.png)